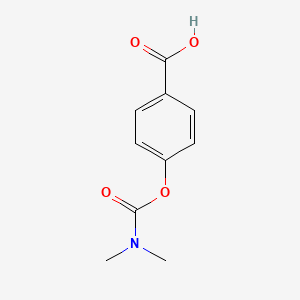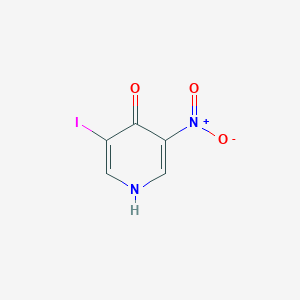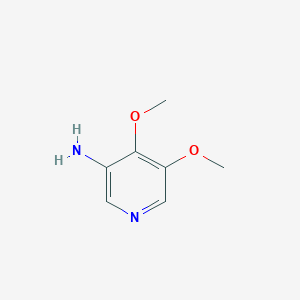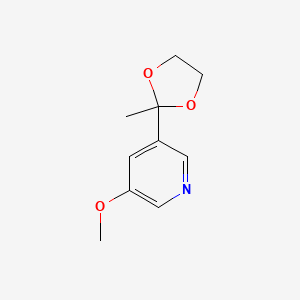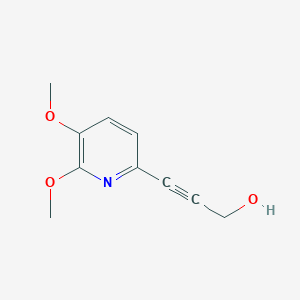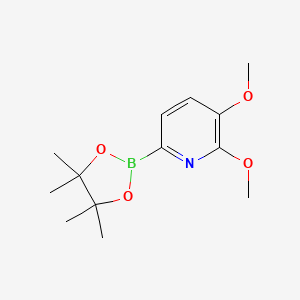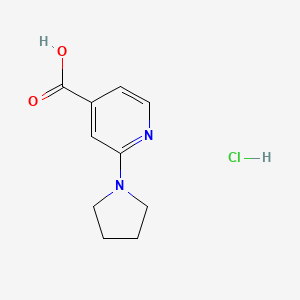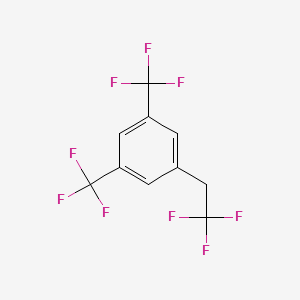
1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene
Vue d'ensemble
Description
Trifluoromethyl groups are often used in organic chemistry to modify the properties of molecules. They are highly electronegative, which can influence the reactivity of the molecule. They are also quite small, which means they can fit into many chemical structures without significantly disrupting the overall shape of the molecule .
Synthesis Analysis
The synthesis of trifluoromethylated compounds can be complex and often involves multiple steps. One common method is the use of trifluoromethanesulfonic acid or its derivatives .Molecular Structure Analysis
The molecular structure of trifluoromethylated compounds can be determined using various techniques, including X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
Trifluoromethyl groups can participate in a variety of chemical reactions. They can act as leaving groups in nucleophilic substitution reactions, or they can form bonds with a variety of nucleophiles .Physical And Chemical Properties Analysis
Trifluoromethyl groups are highly electronegative, which can influence the physical and chemical properties of the compounds they are part of. For example, they can increase the compound’s polarity, acidity, and thermal stability .Applications De Recherche Scientifique
Organometallic Synthesis : 1-Bromo-3,5-bis(trifluoromethyl)benzene, a derivative of the compound, serves as a versatile starting material for organometallic synthesis. This includes reactions involving 3,5-bis(trifluoromethyl)phenylmagnesium, -lithium, and -copper intermediates (Porwisiak & Schlosser, 1996).
Catalysis in Oxidations : Bis[3,5-bis(trifluoromethyl)phenyl] diselenide, related to the compound, forms an active catalyst for the oxidation of carbonyl compounds in Baeyer-Villiger reactions (ten Brink, Vis, Arends, & Sheldon, 2001).
Aminofluoroalkylation of Arenes : This compound is used in the aminofluoroalkylation of various heteroarenes or substituted benzenes, producing [(1-Aryl-2,2,2-trifluoro)ethyl]amines or bis[(1-aryl-2,2,2-trifluoro)ethyl]amines (Gong & Kato, 2002).
Fluorination Reactions : The compound undergoes fluorination over potassium tetrafluorocobaltate, producing lightly fluorinated aromatic products, which is significant for understanding reaction pathways in fluorination chemistry (Parsons, 1972).
Synthesis of Cyclic Ketones : The compound is used in the preparation of metal-containing heterocycles, which serve as mediators for synthesizing cyclic ketones (Lindner, Wassing, Pitsch, Fawzi, & Steimann, 1994).
Safety in Synthesis Processes : Research has focused on the safe preparation of Grignard reagents derived from the compound, emphasizing safe handling and preparation techniques (Leazer et al., 2003).
Development of Microflow Azide Processes : The compound has been used in the development of safer batch and microflow azide processes, optimizing safety profiles and efficiency (Kopach et al., 2009).
Gold-Catalyzed Arene C–H Bond Functionalization : The compound is involved in studies on gold-catalyzed direct arene C–H bond functionalization by carbene insertion, demonstrating the coinage-metal effect (Fructos et al., 2017).
Synthetic Pesticides Production : It is used in the synthesis of novel pesticides like Bistrifluron, demonstrating its application in the agricultural sector (Liu An-chan, 2015).
Ionic Liquid-Aromatic Compound Mixtures : The compound's derivatives are studied for their behavior in mixtures with ionic liquids, which is important for understanding the phase behavior and applications in separation processes (Blesic et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
1-(2,2,2-trifluoroethyl)-3,5-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F9/c11-8(12,13)4-5-1-6(9(14,15)16)3-7(2-5)10(17,18)19/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHSMPZFUDZELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672301 | |
| Record name | 1-(2,2,2-Trifluoroethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2,2-Trifluoro-ethyl)-3,5-bis(trifluoromethyl)benzene | |
CAS RN |
1099597-83-7 | |
| Record name | 1-(2,2,2-Trifluoroethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,2,2-Trifluoroethyl)-3,5-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



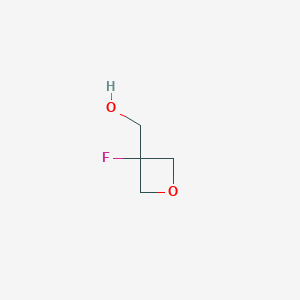

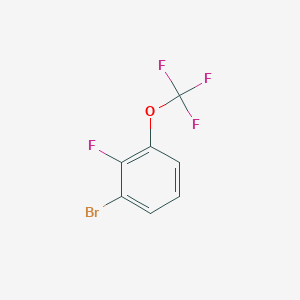
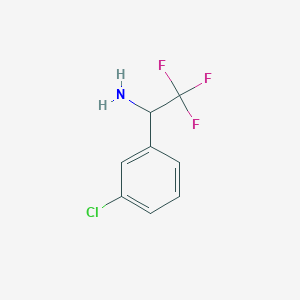
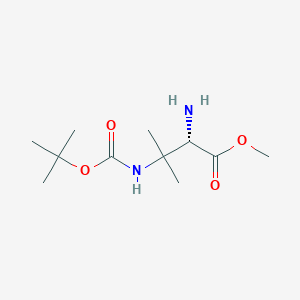
![N-(3-(1H-imidazol-1-yl)propyl)-4-methoxy-7-methylbenzo[d]thiazol-2-amine](/img/structure/B1390513.png)
